Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-
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Overview
Description
Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyrrolo and pteridinone moiety, making it a versatile scaffold for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyrroles and pteridines can be reacted in the presence of catalysts and solvents to form the desired compound. Reaction conditions often involve temperatures ranging from room temperature to reflux, and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-h]pteridin-6(5H)-one derivatives.
Scientific Research Applications
Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrrolo[2,3-b]pyridine: Known for its potential as a kinase inhibitor and its use in medicinal chemistry.
Pyrrolo[1,2-a]pyrazine: Studied for its antimicrobial properties and as a scaffold for drug design.
Uniqueness
Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H9ClN4O |
---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
2-chloro-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-h]pteridin-6-one |
InChI |
InChI=1S/C9H9ClN4O/c10-9-11-4-5-7(13-9)14-3-1-2-6(14)8(15)12-5/h4,6H,1-3H2,(H,12,15) |
InChI Key |
NTLUCKYVGPMLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC3=CN=C(N=C3N2C1)Cl |
Origin of Product |
United States |
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